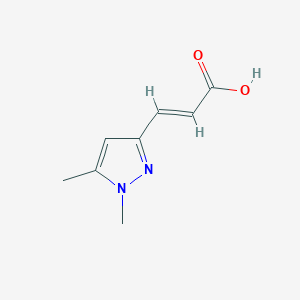
(2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a prop-2-enoic acid moiety attached to a 1,5-dimethyl-1H-pyrazol-3-yl group. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are mild, and the process is metal-free, acid-free, and base-free .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of green catalysts, such as vitamin B1, is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrazolines.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Substitution reactions often involve the use of aryl halides and copper powder as a catalyst.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazoline derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
3-(5-Phenyl-1H-pyrazol-3-yl)prop-2-enoic acid: Similar structure with a phenyl group instead of a dimethyl group.
3-(1,5-Diphenyl-1H-pyrazol-3-yl)prop-2-enoic acid: Contains two phenyl groups instead of dimethyl groups.
3-(1,5-Dimethyl-1H-pyrazol-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of a prop-2-enoic acid moiety.
Uniqueness
(2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of a prop-2-enoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-7(9-10(6)2)3-4-8(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPSEZCXHKJDBF-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
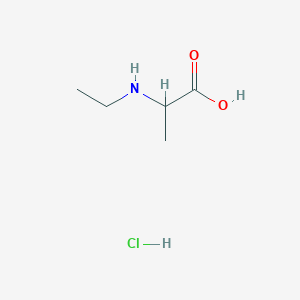
amino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2914316.png)
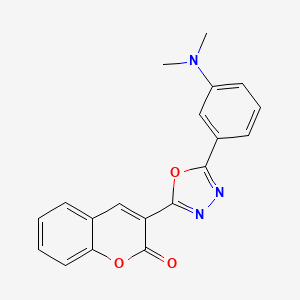
![6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine](/img/structure/B2914320.png)
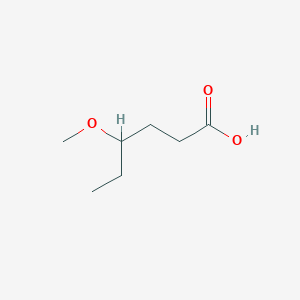
![5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2914326.png)
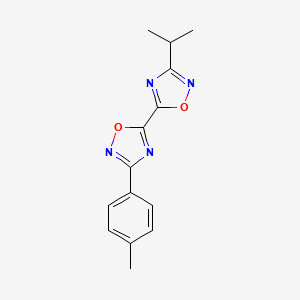
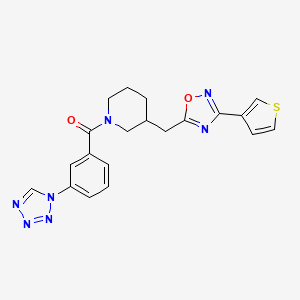
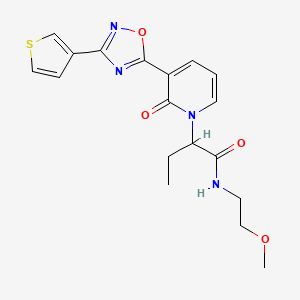
![(E)-N'-(5-chloro-2-oxoindolin-3-ylidene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2914330.png)
![3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea](/img/structure/B2914332.png)
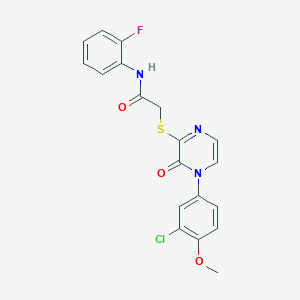
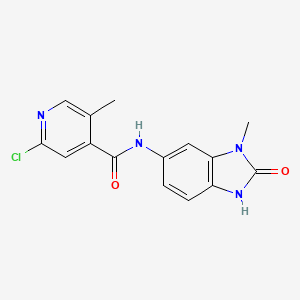
![1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate](/img/structure/B2914336.png)
